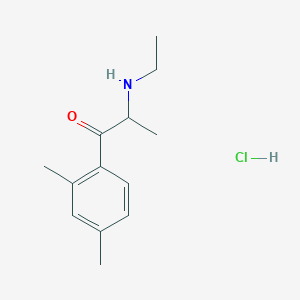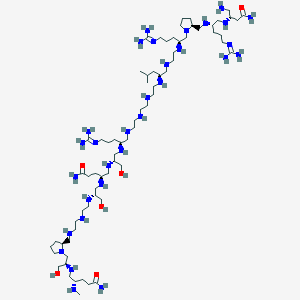
CID 137699654
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “CID 137699654” is known as Neuromedin U-25 (human). It is a peptide composed of 25 amino acids and is involved in various physiological processes. Neuromedin U-25 is a bioactive peptide that plays a role in the regulation of smooth muscle contraction, blood pressure, and stress responses .
准备方法
Synthetic Routes and Reaction Conditions
Neuromedin U-25 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
In an industrial setting, the production of Neuromedin U-25 may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding Neuromedin U-25 into a suitable expression system, such as Escherichia coli or yeast, to produce the peptide in large quantities. The peptide is then purified using chromatographic techniques .
化学反应分析
Types of Reactions
Neuromedin U-25 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine residues to form methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with altered biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques can be employed to substitute amino acid residues.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
科学研究应用
Neuromedin U-25 has a wide range of scientific research applications, including:
Chemistry: Studying the structure-activity relationships of peptides and developing peptide-based drugs.
Biology: Investigating the role of Neuromedin U-25 in physiological processes such as smooth muscle contraction, blood pressure regulation, and stress responses.
Medicine: Exploring the therapeutic potential of Neuromedin U-25 in treating conditions such as hypertension, gastrointestinal disorders, and stress-related disorders.
Industry: Utilizing Neuromedin U-25 in the development of diagnostic assays and therapeutic agents
作用机制
Neuromedin U-25 exerts its effects by binding to specific receptors on the surface of target cells. The primary receptors for Neuromedin U-25 are the Neuromedin U receptor 1 (NMUR1) and Neuromedin U receptor 2 (NMUR2). Upon binding to these receptors, Neuromedin U-25 activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of intracellular calcium and activation of protein kinase C (PKC). These signaling events result in various physiological responses, such as smooth muscle contraction and modulation of blood pressure .
相似化合物的比较
Neuromedin U-25 can be compared with other similar peptides, such as:
Neuromedin U-8: A shorter version of Neuromedin U-25, consisting of 8 amino acids. Neuromedin U-8 has similar biological activities but with different potency and receptor affinity.
Neuromedin S: Another peptide related to Neuromedin U, with distinct receptor binding properties and physiological effects.
Substance P: A neuropeptide involved in pain perception and smooth muscle contraction, similar to Neuromedin U-25 but with different receptor targets and signaling pathways
Neuromedin U-25 is unique due to its specific receptor interactions and the range of physiological processes it regulates. Its longer peptide chain compared to Neuromedin U-8 allows for more complex interactions with its receptors, leading to distinct biological effects .
属性
分子式 |
C70H152N31O6 |
|---|---|
分子量 |
1524.2 g/mol |
InChI |
InChI=1S/C70H152N31O6/c1-52(2)35-59(39-86-29-32-88-57(11-6-20-93-70(79)80)47-100-33-8-13-64(100)46-99-55(10-5-19-92-69(77)78)41-96-58(37-71)36-67(74)107)89-30-27-83-22-21-82-23-25-85-38-54(9-4-18-91-68(75)76)94-44-61(50-103)97-42-56(15-17-66(73)106)95-43-60(49-102)90-31-28-84-24-26-87-45-63-12-7-34-101(63)48-62(51-104)98-40-53(81-3)14-16-65(72)105/h21,26-29,52-64,81-90,94-99,102-104H,4-20,22-25,30-51,71H2,1-3H3,(H2,72,105)(H2,73,106)(H2,74,107)(H4,75,76,91)(H4,77,78,92)(H4,79,80,93)/t53-,54-,55-,56-,57-,58-,59-,60+,61+,62+,63-,64-/m0/s1 |
InChI 键 |
NUKVYVDZMDTREJ-FHUAGPRDSA-N |
手性 SMILES |
CC(C)C[C@@H](CN[CH]CN[C@@H](CCCN=C(N)N)CN1CCC[C@H]1CN[C@@H](CCCN=C(N)N)CN[C@@H](CC(=O)N)CN)NC[CH]NC[CH]NCCNC[C@H](CCCN=C(N)N)NC[C@H](CO)NC[C@H](CCC(=O)N)NC[C@H](CO)NC[CH]NC[CH]NC[C@@H]2CCCN2C[C@H](CO)NC[C@H](CCC(=O)N)NC |
规范 SMILES |
CC(C)CC(CN[CH]CNC(CCCN=C(N)N)CN1CCCC1CNC(CCCN=C(N)N)CNC(CC(=O)N)CN)NC[CH]NC[CH]NCCNCC(CCCN=C(N)N)NCC(CO)NCC(CCC(=O)N)NCC(CO)NC[CH]NC[CH]NCC2CCCN2CC(CO)NCC(CCC(=O)N)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12350813.png)
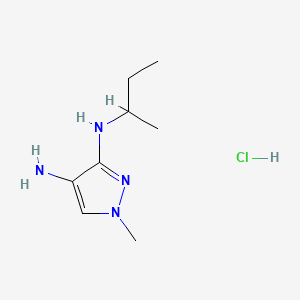
![N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B12350820.png)
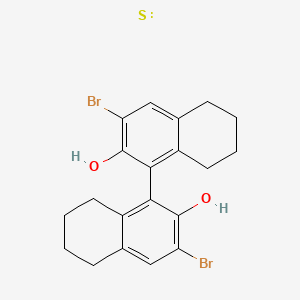
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350827.png)
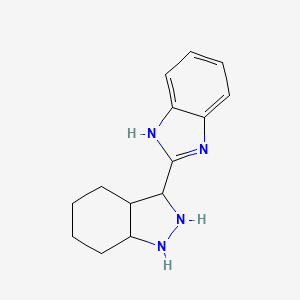
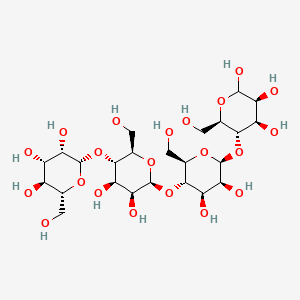
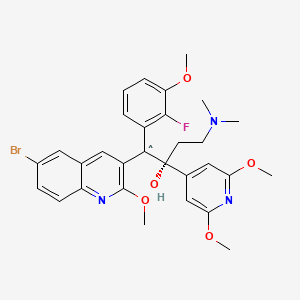
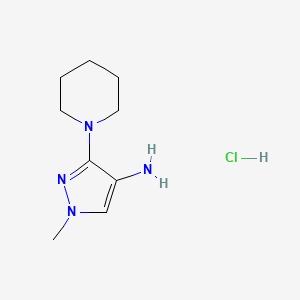
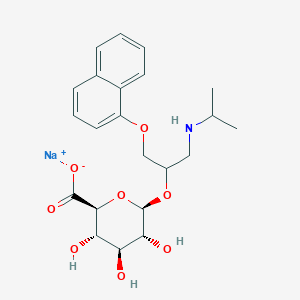
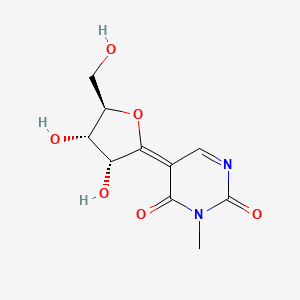
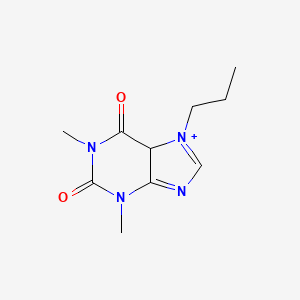
![4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B12350869.png)
